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molecular formula C9H8O3 B1628314 6-(hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 452978-21-1

6-(hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No. B1628314
M. Wt: 164.16 g/mol
InChI Key: YOZMWKCMXYWHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230023B2

Procedure details

p-Toluenesulfonic acid monohydrate (103.0 mg, 0.54 mmol) was added to a solution of 2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid (1.62 g, 4.64 mmol) obtained from Example 1-(3) in methanol (30 ml), and the mixture was stirred at room temperature for 2 hours. The resulting solution was concentrated under reduced pressure to afford a solid residue. This residue was subjected to chromatography on a silica gel (50 g) column (eluent; ethyl acetate:hexane=1:1˜1:0) to give the title compound (587.5 mg, 77% yield) as a colorless solid (mp. 107-108° C.).
Quantity
103 mg
Type
reactant
Reaction Step One
Name
2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCCCC1O[CH2:20][C:21]1[CH:29]=[CH:28][C:27]([CH2:30][O:31]C2CCCCO2)=[CH:26][C:22]=1[C:23]([OH:25])=[O:24].C(OCC)(=O)C.CCCCCC>CO>[OH:31][CH2:30][C:27]1[CH:26]=[C:22]2[C:21]([CH2:20][O:24][C:23]2=[O:25])=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid
Quantity
1.62 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=C(C(=O)O)C=C(C=C1)COC1OCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 587.5 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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